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(3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone Documentation Hub

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  • Product: (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone
  • CAS: 300849-76-7

Core Science & Biosynthesis

Foundational

mass spectrometry fragmentation pattern of (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone Abstract This technical guide provides a comprehensive analysis of the predicted mass spec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principal fragmentation pathways of this molecule under typical mass spectrometric conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID). The presence of a bromophenyl group, a ketone linker, and a methyl-imidazole moiety results in a unique and predictable fragmentation signature. Key fragmentation processes include alpha-cleavage adjacent to the carbonyl group, the characteristic isotopic pattern of bromine, subsequent decarbonylation, and cleavage of the imidazole ring. By understanding these pathways, analysts can confidently identify this compound and distinguish it from structural isomers and related substances. This guide synthesizes established fragmentation principles with a detailed, step-by-step experimental protocol for acquiring high-quality mass spectral data.

Introduction

Chemical Structure and Properties

(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic ketone with the molecular formula C₁₂H₉BrN₂O. Its structure features three key components: a 3-bromophenyl ring, a central carbonyl (ketone) group, and a 1-methyl-1H-imidazole ring. This compound and its analogs are of interest in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules. The structural arrangement dictates its chemical reactivity and, pertinent to this guide, its behavior upon ionization and subsequent fragmentation in a mass spectrometer.

The monoisotopic mass of the molecule is 275.990 g/mol for the ⁷⁹Br isotope and 277.988 g/mol for the ⁸¹Br isotope. The presence of two nitrogen atoms dictates that the molecular ion will have an even nominal mass, a principle known as the Nitrogen Rule.[1]

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds.[2] In methods like Electron Ionization (EI), high-energy electrons bombard a molecule, causing it to ionize and form an unstable molecular ion radical (M⁺•). This high internal energy leads to predictable bond cleavages, generating a series of fragment ions.[1] The resulting mass spectrum—a plot of ion abundance versus mass-to-charge (m/z) ratio—serves as a molecular fingerprint.

Alternatively, softer ionization techniques like Electrospray Ionization (ESI) are commonly used, especially with liquid chromatography (LC-MS). ESI typically generates a protonated molecule ([M+H]⁺) with minimal initial fragmentation.[1] This stable precursor ion can then be subjected to tandem mass spectrometry (MS/MS), where it is fragmented through Collision-Induced Dissociation (CID) to reveal structural information.[2] The fragmentation pathways discussed in this guide are applicable to both EI-induced fragmentation and CID of the protonated molecule.

Predicted Mass Spectrum and Molecular Ion Characteristics

The Molecular Ion (M⁺•): The Bromine Isotopic Signature

A hallmark of the mass spectrum of any bromine-containing compound is a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.[3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a pair of peaks (M⁺• and M+2) of almost identical intensity, separated by two m/z units. For (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone, this signature will appear at m/z 276 and 278 . The observation of this 1:1 isotopic doublet is the first and most crucial step in identifying the presence of a single bromine atom in the molecule.[3][5]

Core Fragmentation Pathways

The fragmentation of the molecular ion is driven by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this molecule, the ketone group is the central point for the most significant initial fragmentation events.

Primary Fragmentation: Alpha-Cleavage of the Ketone Bridge

The most characteristic fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[6][7][8] This cleavage is initiated by the radical cation formed on the carbonyl oxygen during ionization.[9][10] There are two possible alpha-cleavage sites for this molecule, leading to two primary, highly stable acylium ions.

  • Pathway A: Formation of the Bromobenzoyl Cation (m/z 183/185) This is predicted to be the most dominant fragmentation pathway. It involves the cleavage of the bond between the carbonyl carbon and the imidazole ring. This generates the highly resonance-stabilized 3-bromobenzoyl cation and a 1-methyl-1H-imidazol-2-yl radical. The resulting cation will exhibit the characteristic bromine isotopic pattern at m/z 183 and 185 . This fragment is a common and abundant ion in the mass spectra of brominated benzophenone derivatives.[11][12]

  • Pathway B: Formation of the 1-methyl-1H-imidazol-2-yl-carbonyl Cation (m/z 111) The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the bromophenyl ring. This yields the 1-methyl-1H-imidazol-2-yl-carbonyl cation at m/z 111 and a 3-bromophenyl radical. While this fragment is expected to be observed, its abundance will likely be lower than the bromobenzoyl cation due to the latter's superior stabilization.

Secondary and Tertiary Fragmentation Events

The primary fragment ions undergo further fragmentation to produce smaller ions, providing additional structural confirmation.

  • Decarbonylation: Loss of CO from Acylium Ions Acylium ions, such as the bromobenzoyl cation, readily lose a neutral molecule of carbon monoxide (CO, 28 Da) to form an even more stable cation.[6][12]

    • The 3-bromobenzoyl cation (m/z 183/185) will lose CO to form the 3-bromophenyl cation at m/z 155/157 . This is another major, diagnostic ion pair.

    • The 1-methyl-1H-imidazol-2-yl-carbonyl cation (m/z 111) can lose CO to form the 1-methyl-1H-imidazol-2-yl cation at m/z 83 .

  • Fragmentation of the Imidazole Ring The imidazole ring itself can fragment. The 1-methylimidazole molecular ion is known to undergo complex rearrangements and loss of neutral molecules like HCN.[13] The fragment at m/z 83 (1-methyl-1H-imidazol-2-yl cation) could subsequently lose HCN (27 Da) to yield a fragment at m/z 56 .

  • Loss of the Bromine Radical Cleavage of the carbon-bromine bond is a common pathway for brominated aromatic compounds, resulting in the loss of a bromine radical (Br•).[4][5] This can occur from the molecular ion or from any bromine-containing fragment, although it is often less favored than alpha-cleavage in ketones. Loss of Br• from the molecular ion (m/z 276/278) would yield an ion at m/z 197 .

Summary of Predicted Fragments

The following table summarizes the key ions predicted to be observed in the mass spectrum of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.

m/z (Mass-to-Charge Ratio)Proposed Ion FormulaProposed Ion StructureFragmentation PathwayPredicted Relative Abundance
276 / 278[C₁₂H₉BrN₂O]⁺•Molecular IonIonization of parent moleculeModerate
183 / 185[C₇H₄BrO]⁺3-Bromobenzoyl cationα-cleavage (loss of imidazole radical)High (Base Peak)
155 / 157[C₆H₄Br]⁺3-Bromophenyl cationLoss of CO from m/z 183/185High
111[C₅H₅N₂O]⁺1-methyl-imidazolyl-carbonyl cationα-cleavage (loss of bromophenyl radical)Moderate to Low
83[C₄H₅N₂]⁺1-methyl-1H-imidazol-2-yl cationLoss of CO from m/z 111Moderate
77[C₆H₅]⁺Phenyl cationLoss of Br• from m/z 155Moderate to Low
56[C₃H₄N]⁺Azetinyl cation or similarLoss of HCN from m/z 83Low

Proposed Experimental Protocol (LC-MS/MS)

To empirically validate the predicted fragmentation, a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is recommended. This approach allows for the separation of the analyte from any impurities before fragmentation analysis.

Sample Preparation
  • Prepare a stock solution of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone at 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water (with 0.1% formic acid) to create working standards (e.g., 1 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Instrumentation and LC Parameters
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometer Parameters (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan: Scan for the protonated precursor ion, [M+H]⁺, at m/z 277/279 over a range of m/z 100-500.

  • MS2 Scan (Product Ion Scan):

    • Select the precursor ion at m/z 277 (⁷⁹Br isotope).

    • Apply Collision-Induced Dissociation (CID) with normalized collision energy ranging from 15-45 eV to observe the full range of fragment ions.

    • Acquire product ion spectra over a range of m/z 50-300.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1 mg/mL Stock Solution in Methanol Dilute Serial Dilution (MeOH/H2O + 0.1% FA) Stock->Dilute Filter 0.22 µm Syringe Filtration Dilute->Filter Inject Inject 2 µL into UHPLC System Filter->Inject Separate C18 Reverse-Phase Chromatography Inject->Separate Ionize Electrospray Ionization (ESI, Positive Mode) Separate->Ionize MS1 MS1: Detect Precursor [M+H]⁺ (m/z 277/279) Ionize->MS1 MS2 MS2: Isolate & Fragment Precursor via CID MS1->MS2 Detect Detect Product Ions (Mass Analyzer) MS2->Detect

Caption: Workflow for LC-MS/MS Analysis.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation cascade for (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.

G M Molecular Ion [C12H9BrN2O]+• m/z 276/278 Frag183 3-Bromobenzoyl Cation [C7H4BrO]+ m/z 183/185 M->Frag183 α-cleavage - •C5H5N2 Frag111 1-Me-Imidazolyl-Carbonyl Cation [C5H5N2O]+ m/z 111 M->Frag111 α-cleavage - •C6H4Br Frag155 3-Bromophenyl Cation [C6H4Br]+ m/z 155/157 Frag183->Frag155 - CO Frag83 1-Me-Imidazolyl Cation [C4H5N2]+ m/z 83 Frag111->Frag83 - CO Frag77 Phenyl Cation [C6H5]+ m/z 77 Frag155->Frag77 - Br• Frag56 [C3H4N]+ m/z 56 Frag83->Frag56 - HCN

Caption: Predicted Fragmentation Pathways.

Conclusion

The mass spectrometry fragmentation of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is highly predictable and yields a series of diagnostic ions essential for its structural confirmation. The most telling features are the M/M+2 molecular ion peak at m/z 276/278 and the intense base peak corresponding to the bromobenzoyl cation at m/z 183/185 . Further confirmation is provided by the subsequent loss of carbon monoxide to form the bromophenyl cation at m/z 155/157 . The presence of fragments from the imidazole portion of the molecule, such as the ion at m/z 111 and m/z 83, completes the structural puzzle. This guide provides a robust framework for analysts to interpret the mass spectrum of this compound, facilitating its unambiguous identification in complex matrices.

References

  • Amino-catalyzed Fragmentation Characteristics of Polyamides Containing N-methylpyrrole and N-methylimidazole by Electrospray Negative Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

  • Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry and Free Radicals. MSU Department of Chemistry. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. ResearchGate. [Link]

  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

  • Fragmentation in Mass Spectrometry. Save My Exams. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ACS Publications. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Guide Substrate Profiling & Mechanistic Rationale (3-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Guide

Substrate Profiling & Mechanistic Rationale

(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a highly versatile electrophilic scaffold frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmacophores. However, executing palladium-catalyzed cross-coupling reactions on this substrate presents two distinct chemical liabilities that routinely lead to reaction failure if standard conditions (e.g., Pd(PPh3​)4​ / Na2​CO3​ ) are applied:

  • Catalyst Poisoning via Bidentate Chelation: 2-Acylimidazoles are notorious for acting as robust bidentate ligands. The carbonyl oxygen and the N-3 nitrogen of the 1-methylimidazole ring can form a stable, off-cycle metallacycle with Pd(II) intermediates . This traps the catalyst, halting the reaction and leading to unreacted starting material.

  • Ketone Sensitivity: The bridging methanone is susceptible to nucleophilic attack or enolization-driven cleavage when exposed to strong bases (e.g., NaOtBu or KOH ) at elevated temperatures.

The Causality of Condition Design

To outcompete the bidentate chelation of the substrate, the catalytic system must employ dialkylbiaryl phosphine ligands (such as XPhos or RuPhos). The immense steric bulk of the triisopropylphenyl moiety in XPhos creates a highly shielded palladium center, physically blocking the approach of the substrate's N-3 atom while remaining sufficiently electron-rich to accelerate the oxidative addition into the meta-bromide bond . Furthermore, to protect the ketone bridge, mild inorganic bases like K3​PO4​ or Cs2​CO3​ are strictly mandated .

MechanisticLogic A Pd(0) + XPhos B Oxidative Addition (C-Br Cleavage) A->B Substrate Addition C Pd(II) Aryl Complex B->C D Transmetalation / Amination C->D Nucleophile + Base F Off-Cycle O,N-Chelation (Catalyst Poisoning) C->F Imidazole N-3 attack (Unshielded Pd) E Reductive Elimination (Product Release) D->E E->A Catalyst Regeneration F->C Steric Repulsion by XPhos (Equilibrium Shift)

Fig 1. Catalytic cycle showing how bulky ligands prevent imidazole-induced Pd poisoning.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . Internal quality control (QC) checkpoints are embedded within the steps to ensure that any failure is immediately diagnosable.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling with structurally diverse aryl and heteroaryl boronic acids.

Reagents:

  • (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (2 mol%, 0.02 mmol)

  • XPhos (8 mol%, 0.08 mmol)

  • K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide, arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ .

    • QC Checkpoint 1: The solid mixture should appear deep purple/dark red due to the Pd2​(dba)3​ .

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with dry Argon (repeat 3 times).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H2​O via syringe. Sparge the solution with Argon for 15 minutes.

    • QC Checkpoint 2: The solution must transition from dark purple to a reddish-brown or pale yellow color upon stirring at room temperature for 10 minutes, indicating the successful formation of the active Pd(0) -XPhos complex. If it remains opaque purple, the ligand has oxidized; abort and restart.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the mixture in an oil bath at 90 °C for 12 hours.

  • Monitoring & Validation: Cool to room temperature. Sample 10 µL, dilute in MeCN, and analyze via LCMS.

    • QC Checkpoint 3: A successful reaction will show <5% starting material. If a mass corresponding to the debrominated starting material (M-Br+H) is observed, it indicates successful oxidative addition but failed transmetalation (often due to degraded boronic acid or insufficient base).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Optimized for primary and secondary amines, avoiding the use of strong alkoxide bases to preserve the methanone bridge .

Reagents:

  • (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone (1.0 equiv, 1.0 mmol)

  • Amine Nucleophile (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2​ (3 mol%, 0.03 mmol)

  • RuPhos (6 mol%, 0.06 mmol)

  • Cs2​CO3​ (2.5 equiv, 2.5 mmol)

  • Solvent: t-Amyl Alcohol (0.15 M)

Step-by-Step Methodology:

  • Preparation: Charge the aryl bromide, Pd(OAc)2​ , RuPhos, and Cs2​CO3​ into a dry reaction vial. (If the amine is a solid, add it here).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous, degassed t-Amyl Alcohol. (If the amine is a liquid, add it via microsyringe now).

  • Reaction: Seal the vial and heat at 100 °C for 16 hours.

    • QC Checkpoint 1: The heterogeneous mixture should turn a distinct yellow/orange color. Black precipitate (Pd black) within the first hour indicates catalyst death, usually due to oxygen ingress or a highly sterically hindered amine failing to undergo reductive elimination.

  • Workup: Cool to room temperature, dilute with CH2​Cl2​ (10 mL), and filter through a short pad of Celite to remove inorganic salts and Pd residue. Concentrate the filtrate and purify via silica gel chromatography ( CH2​Cl2​ /MeOH gradient, typically 0-5% MeOH due to the polarity of the imidazole product).

Workflow S1 1. Preparation Weigh Reagents (Substrate, Pd, Ligand) S2 2. Atmosphere Degas Solvent (Ar Sparging) S1->S2 S3 3. Reaction Heat at 90-100 °C (Stir 12-16h) S2->S3 S4 4. QC Check LCMS Validation (Confirm Conversion) S3->S4 S5 5. Isolation Aq. Workup & Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the cross-coupling protocols.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected performance metrics for various cross-coupling transformations on the (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone scaffold.

Coupling TypeNucleophile ClassOptimal Catalyst SystemOptimal BaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura Aryl Boronic Acids2 mol% Pd2​(dba)3​ / 8 mol% XPhos K3​PO4​ (2.0 eq)1,4-Dioxane/ H2​O (4:1)9080–95%
Suzuki-Miyaura Heteroaryl Boronic Acids2 mol% Pd2​(dba)3​ / 8 mol% SPhos K3​PO4​ (2.0 eq)1,4-Dioxane/ H2​O (4:1)9070–85%
Buchwald-Hartwig Primary Amines3 mol% Pd(OAc)2​ / 6 mol% RuPhos Cs2​CO3​ (2.5 eq)t-Amyl Alcohol10075–90%
Buchwald-Hartwig Secondary Amines3 mol% Pd(OAc)2​ / 6 mol% tBuBrettPhos Cs2​CO3​ (2.5 eq)Toluene10065–80%
Sonogashira (Extension)Terminal Alkynes2 mol% PdCl2​(PPh3​)2​ / 4 mol% CuI Et3​N (Solvent)DMF/ Et3​N (1:1)7070–85%

References

  • Tanaka, T., Hashiguchi, K., & Kuroda, Y. (2018). "Chemoselective Catalytic Dehydrogenative Cross-Coupling of 2-Acylimidazoles: Mechanistic Investigations and Synthetic Scope." ACS Catalysis, 8(9), 8430-8440. URL:[Link]

  • Molander, G. A., & Trice, S. L. J. (2012). "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, 14(17), 4426-4429. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society (via PMC). URL:[Link]

  • Tafesse, L., et al. (2023). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances (via PMC). URL:[Link]

Application

Application Note: Synthesis and Pharmacological Derivatization of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Introduction & Mechanistic Rationale (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a highly versatile building block in medicinal chemistry and drug discovery. The 1-methylimidazole moiety is a privileged scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a highly versatile building block in medicinal chemistry and drug discovery. The 1-methylimidazole moiety is a privileged scaffold frequently found in kinase inhibitors, GPCR ligands, and metabolic enzyme inhibitors. For example, the N-methyl-1H-imidazole-2-phenone motif has been identified as an essential pharmacophore for hydrogen bonding and target engagement in lactate dehydrogenase-A (LDHA) inhibitors used against pancreatic cancer models[1]. Furthermore, SAR studies have demonstrated that the ketone linker between the aromatic rings is crucial for maintaining biological activity[1].

The strategic placement of a bromine atom at the meta position of the phenyl ring provides a robust synthetic handle. This allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate structure-activity relationship (SAR) libraries.

Causality in Experimental Design

The synthesis of 2-aroyl-1-methylimidazoles requires precise control over nucleophilic addition to prevent over-reaction.

  • Regioselective Lithiation : 1-Methylimidazole is selectively deprotonated at the C2 position using n-butyllithium (n-BuLi) at -78 °C[2]. The high acidity of the C2 proton is driven by the inductive electron-withdrawing effect of the two adjacent nitrogen atoms and the stabilization of the resulting organolithium species via coordination of Li⁺ to the N3 lone pair.

  • Electrophile Selection : Reacting 2-lithio-1-methylimidazole directly with 3-bromobenzoyl chloride often leads to uncontrolled double addition, yielding tertiary alcohols. To arrest the reaction at the ketone oxidation state, 3-bromobenzonitrile is utilized as the electrophile[2]. The nucleophilic attack generates a stable tetrahedral imine-lithium intermediate that resists further nucleophilic attack until aqueous acidic hydrolysis unmasks the desired methanone[2].

Mechanistic Pathway & Workflow

G N1 1-Methyl-1H-imidazole N2 n-BuLi, THF, -78 °C (Directed Lithiation) N1->N2 N3 2-Lithio-1-methylimidazole (Nucleophile) N2->N3 Deprotonation N5 Tetrahedral Imine-Lithium Salt N3->N5 N4 3-Bromobenzonitrile (Electrophile) N4->N5 Nucleophilic Attack N6 Aqueous HCl Quench (Hydrolysis) N5->N6 N7 (3-Bromophenyl)(1-methyl-1H- imidazol-2-yl)methanone N6->N7 Imine to Ketone N8 Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) N7->N8 Late-Stage Diversification N9 Pharmacological Libraries (Kinase/LDHA Inhibitors) N8->N9

Synthetic workflow and mechanistic pathway for the target methanone and its derivatization.

Experimental Protocols

Materials and Equipment
  • Reagents : 1-Methylimidazole (anhydrous), n-Butyllithium (2.5 M in hexanes), 3-Bromobenzonitrile, Tetrahydrofuran (THF, anhydrous, inhibitor-free), 6.0 M HCl, 10 M NaOH.

  • Equipment : Flame-dried Schlenk flasks, inert gas manifold (N₂ or Argon), low-temperature cooling bath (dry ice/acetone).

Step-by-Step Methodology

This protocol is adapted from validated methodologies for the synthesis of heterocycle-containing biphenyl ketones via superelectrophilic intermediates[2].

Step 1: Preparation of 2-Lithio-1-methylimidazole

  • Purge a flame-dried 50 mL round-bottom flask with inert gas.

  • Dissolve 1-methylimidazole (0.30 mL, 3.78 mmol) in anhydrous THF (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath[2].

  • Critical Step: Slowly add n-BuLi solution (3.8 mmol) dropwise via syringe[2]. Maintain the internal temperature below -70 °C to prevent ring-opening degradation of the imidazole.

  • Stir the mixture at -78 °C for 2 hours to ensure complete metalation[2].

Step 2: Nucleophilic Addition 5. Dissolve 3-bromobenzonitrile (2.52 mmol) in anhydrous THF (10 mL) in a separate dry vial. 6. Add the nitrile solution dropwise to the lithiated imidazole at -78 °C[2]. 7. Stir the reaction mixture for 30 minutes at -78 °C, then remove the cooling bath and allow the system to gradually warm to 25 °C[2]. 8. Causality: Warming to room temperature ensures the complete conversion of the nitrile to the stable imine-lithium salt. Stir for an additional 4 hours at 25 °C[2].

Step 3: Hydrolysis and Workup 9. Quench the reaction cautiously by adding 15 mL of 6.0 M HCl[2]. This highly acidic environment serves a dual purpose: it quenches any residual organolithium and rapidly hydrolyzes the intermediate imine to the desired ketone. 10. Stir the acidic solution for 2 hours at room temperature[2]. 11. Self-Validating pH Control: Neutralize the solution to pH ~8 by the careful, dropwise addition of 10 M NaOH[2]. Note: Imidazole derivatives are basic. If the pH remains acidic, the product will remain protonated and water-soluble, drastically reducing extraction yield. 12. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 13. Purify the crude residue via flash column chromatography (typically Hexanes:Ethyl Acetate gradients) to isolate the pure (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.

Data Presentation & Optimization

The following table summarizes the causal relationship between reaction parameters and expected outcomes, providing a self-validating framework for experimental troubleshooting.

ParameterConditionMechanistic ConsequenceExpected Outcome
Lithiation Temp -78 °CStabilizes 2-lithio-1-methylimidazoleOptimal (>80% conversion)
Lithiation Temp 0 °C to RTPromotes imidazole ring-opening / degradationPoor (<30% conversion)
Electrophile 3-BromobenzonitrileStops at imine stage; hydrolyzes to ketoneHigh yield of Methanone
Electrophile 3-Bromobenzoyl chlorideUncontrolled double nucleophilic attackMajor byproduct: Tertiary alcohol
Workup pH pH ~8Deprotonates imidazole N3, ensuring organic solubilityHigh extraction recovery
Workup pH pH < 5Imidazole remains protonated (cationic)Product lost to aqueous layer

Sources

Method

Leveraging (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone in Suzuki-Miyaura Coupling Reactions

An Application Guide for Researchers Abstract (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique structure, featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique structure, featuring a reactive aryl bromide handle and a coordinating imidazolyl ketone motif, makes it an ideal substrate for carbon-carbon bond formation. This application note provides a comprehensive guide to employing this versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We present a detailed mechanistic overview, a robust and optimized experimental protocol, strategies for reaction optimization, and a practical workflow for synthesizing novel biaryl and heteroaryl structures. This guide is intended for researchers and professionals seeking to expand their synthetic capabilities in medicinal and materials chemistry.

Introduction: The Strategic Importance of Imidazolyl Ketones

Heterocyclic ketones, particularly those containing imidazole rings, are prevalent scaffolds in a multitude of biologically active compounds. The 1-methyl-1H-imidazol-2-yl ketone moiety can act as a critical pharmacophore, participating in hydrogen bonding and metal coordination within biological systems. The presence of a bromo-substituent on the phenyl ring of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone offers a prime site for synthetic elaboration via cross-coupling methodologies.

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2] This makes it the reaction of choice for derivatizing complex substrates like the title compound, enabling the rapid generation of compound libraries for screening and development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle. The electron-rich nature of phosphine ligands can promote this step.[5]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[4] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical to ensure efficient boronate formation without promoting unwanted side reactions like protodeboronation.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->pd_intermediate Oxidative Addition substrate (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone (Ar-Br) substrate->pd_intermediate transmetalation_complex Ar-Pd(II)L₂-R (Di-organo Complex) pd_intermediate->transmetalation_complex Transmetalation boronic_acid R-B(OH)₂ (Boronic Acid) boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Product (Ar-R) transmetalation_complex->product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of (1-methyl-1H-imidazol-2-yl)(3-phenylphenyl)methanone

This protocol provides a reliable method for the coupling of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone with phenylboronic acid. The conditions have been selected based on established best practices for heteroaryl couplings.[5][7]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone>98%CommercialStarting material.
Phenylboronic Acid>97%CommercialCoupling partner. Use 1.2-1.5 equivalents.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Catalyst gradeCommercialRecommended catalyst. Alternatives include PdCl₂(dppf).
Potassium Carbonate (K₂CO₃)Anhydrous, powderCommercialBase. Must be finely powdered and dry. Use 2.0-3.0 equivalents.
1,4-DioxaneAnhydrous, >99.8%CommercialReaction solvent. A mixture with water (e.g., 4:1) is often beneficial.
Deionized WaterHigh purityIn-houseCo-solvent. Should be degassed.
Argon or Nitrogen GasHigh purityGas cylinderFor maintaining an inert atmosphere.
Reaction Vial (e.g., 10 mL microwave vial)------With a screw cap and septum.
Standard Glassware------Separatory funnel, round-bottom flask, etc.
TLC plates, Silica Gel------For reaction monitoring and purification.
Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone (1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the vial with a septum-lined screw cap.

  • Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add degassed 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL). The solvent should be sparged with argon for 15-20 minutes prior to use.

Reaction Execution and Monitoring

  • Place the sealed vial in a preheated oil bath or heating block set to 90-100 °C.

  • Stir the reaction mixture vigorously for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl bromide is a key indicator of reaction completion.

Workup and Purification

  • Once the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Combine the pure fractions and remove the solvent in vacuo to yield the purified (1-methyl-1H-imidazol-2-yl)(3-phenylphenyl)methanone. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Guidelines for Reaction Optimization

Achieving high yields in Suzuki-Miyaura couplings often requires optimization of several parameters. The following table provides guidance for adapting the protocol to different substrates or for improving performance.

ParameterStandard ConditionAlternatives & Considerations
Pd Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf): Excellent for many heteroaryl couplings. Buchwald Precatalysts (e.g., SPhos Pd G3): Highly active, allowing for lower catalyst loadings and room temperature reactions in some cases.[8]
Ligand PPh₃ (in Pd(PPh₃)₄)Buchwald Ligands (SPhos, XPhos): Electron-rich and bulky phosphines that can accelerate oxidative addition and reductive elimination.[6] N-Heterocyclic Carbenes (NHCs): Offer high stability and activity, particularly for challenging substrates.[9]
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ or K₃PO₄: Stronger, non-nucleophilic bases that can be effective for less reactive boronic acids. CsF: Can be effective and minimizes protodeboronation of sensitive heteroaryl boronic acids.[6]
Solvent System Dioxane/Water (4:1)Toluene/Water, THF/Water: Common alternatives. Anhydrous Solvents (e.g., Toluene, THF with TMSOK): Can be necessary for moisture-sensitive substrates or specific boronic esters to prevent hydrolysis and protodeboronation.[10]
Temperature 90-100 °CReaction temperature can often be lowered with more active catalyst/ligand systems. Some modern systems work efficiently at room temperature. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended during optimization.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from initial setup to final product analysis, providing a clear visual guide for laboratory execution.

Figure 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the functionalization of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. The protocol detailed herein provides a robust starting point for the synthesis of a wide array of biaryl and heteroaryl derivatives. By understanding the reaction mechanism and systematically exploring the optimization parameters, researchers can readily adapt this methodology to construct novel molecular architectures for applications in drug discovery, agrochemicals, and materials science.

References

  • Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. RSC Publishing.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Palladium-Catalyzed Carbonylative Cross-Coupling with Imines: A Multicomponent Synthesis of Imidazolones.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Direct Functionalization of C(sp2)–H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) of 2H-Imidazole 1-Oxides with Pyrroles and Thiophenes. ACS Omega.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
  • Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. Journal of the American Chemical Society.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances (RSC Publishing).
  • Suzuki-Miyaura Catalyst-Transfer Polymerization: New Mechanistic Insights.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Palladium-c
  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. PMC.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Taming Nickel-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Focus on Boron-to-Nickel Transmetal
  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) -. Amanote Research.
  • (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. NextSDS.
  • Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate | Request PDF.
  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.
  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.

Sources

Application

Application Notes and Protocols for the Utilization of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone in Bioactive Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Modern Drug Discovery The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pha...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] Its prevalence in nature and its ability to engage in various biological interactions have made it a privileged scaffold in drug design.[2][3] The compound of interest, (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone , represents a highly versatile building block for the synthesis of novel bioactive heterocycles. This molecule is strategically designed with two key features:

  • The 1-Methyl-1H-imidazol-2-yl Ketone Core: This moiety is found in various compounds with demonstrated biological activity. The imidazole ring can act as a hydrogen bond acceptor or donor and can coordinate with metal ions in metalloenzymes, while the ketone linker provides a rigid framework for orienting substituents.[4]

  • The 3-Bromophenyl Group: The bromine atom on the phenyl ring serves as a crucial synthetic handle. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular diversity. This feature is extensively exploited in modern medicinal chemistry to explore the structure-activity relationships (SAR) of lead compounds.[5]

These application notes provide a detailed guide on leveraging (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone as a starting material for the synthesis of potential therapeutic agents, with a focus on kinase inhibitors. The protocols described herein are based on robust and well-established synthetic methodologies.

Application I: Synthesis of Novel Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Rationale and Expertise: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. In the context of drug discovery, this reaction is instrumental in building the complex molecular architectures required for potent and selective kinase inhibition.[6] Many FDA-approved kinase inhibitors feature biaryl scaffolds.[] By coupling (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone with various aryl or heteroaryl boronic acids, a diverse library of compounds can be generated for screening against a panel of kinases. The choice of the boronic acid coupling partner can be guided by the desired target kinase's active site architecture.

Experimental Workflow: Suzuki-Miyaura Coupling

A Setup and Inert Atmosphere B Addition of Reagents: 1. (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone 2. Arylboronic Acid 3. Pd Catalyst & Ligand 4. Base A->B C Solvent Addition and Degassing B->C D Reaction at Elevated Temperature (e.g., 90-110 °C) C->D E Monitoring by TLC/LC-MS D->E F Aqueous Workup and Extraction E->F G Purification by Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[8][9]

Materials and Reagents:

  • (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone

  • Arylboronic acid (e.g., 4-pyridylboronic acid, 3-aminophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 equiv) and ligand, if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst / BaseSolventTemp (°C)Expected Product Structure
14-Pyridinylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O100(1-methyl-1H-imidazol-2-yl)(3-(pyridin-4-yl)phenyl)methanone
23-Aminophenylboronic acidPd(dppf)Cl₂ / K₃PO₄DMF110(3'-amino-[1,1'-biphenyl]-3-yl)(1-methyl-1H-imidazol-2-yl)methanone
31-Methyl-1H-pyrazol-4-ylboronic acidPd(PPh₃)₄ / Cs₂CO₃Dioxane/H₂O95(1-methyl-1H-imidazol-2-yl)(3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanone
Catalytic Cycle: Suzuki-Miyaura Reaction

G A Ar-X Pd_complex1 Ar-Pd(II)-X L₂ A->Pd_complex1 Oxidative Addition B R-B(OH)₂ Pd_complex2 Ar-Pd(II)-OR' L₂ B->Pd_complex2 Transmetalation C Ar-R Pd0 Pd(0)L₂ Pd_complex1->Pd_complex2 Base (M-OR') Pd_complex3 Ar-Pd(II)-R L₂ Pd_complex3->Pd0 Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application II: Synthesis of Diaryl Amines via Buchwald-Hartwig Amination

Rationale and Expertise: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[10] Applying this methodology to (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone allows for the introduction of a wide array of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. This diversification is critical for modulating the physicochemical properties (e.g., solubility, pKa) and biological activity of the resulting compounds.

Experimental Workflow: Buchwald-Hartwig Amination

A Setup and Inert Atmosphere B Addition of Reagents: 1. (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone 2. Amine 3. Pd Pre-catalyst & Ligand 4. Base A->B C Solvent Addition (e.g., Toluene, Dioxane) B->C D Reaction at Elevated Temperature (e.g., 100-120 °C) C->D E Monitoring by TLC/LC-MS D->E F Filtration and Solvent Removal E->F G Purification by Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on well-established procedures for the Buchwald-Hartwig amination of aryl bromides.[2][10]

Materials and Reagents:

  • (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone

  • Amine (e.g., aniline, morpholine, piperazine derivative)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Celite

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv) to a dry reaction vessel.

  • Add the base (1.4-2.0 equiv), (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone (1.0 equiv), and the amine (1.2-1.5 equiv).

  • Add the anhydrous solvent (e.g., toluene) and seal the vessel.

  • Remove the vessel from the glovebox and heat with vigorous stirring to the desired temperature (typically 100-120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired N-aryl product.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst / Ligand / BaseSolventTemp (°C)Expected Product Structure
1AnilinePd₂(dba)₃ / XPhos / NaOt-BuToluene110(1-methyl-1H-imidazol-2-yl)(3-(phenylamino)phenyl)methanone
2MorpholinePd(OAc)₂ / RuPhos / K₃PO₄Dioxane100(1-methyl-1H-imidazol-2-yl)(3-morpholinophenyl)methanone
31-Boc-piperazinePd₂(dba)₃ / BINAP / Cs₂CO₃Toluene110tert-butyl 4-(3-(1-methyl-1H-imidazole-2-carbonyl)phenyl)piperazine-1-carboxylate
Catalytic Cycle: Buchwald-Hartwig Amination

G A Ar-X Pd_complex1 Ar-Pd(II)-X L A->Pd_complex1 Oxidative Addition B HNR₂ C Ar-NR₂ Pd0 Pd(0)L₂ Pd_complex2 [Ar-Pd(II)-HNR₂]⁺X⁻ L Pd_complex1->Pd_complex2 + HNR₂ Pd_complex3 Ar-Pd(II)-NR₂ L Pd_complex2->Pd_complex3 Base, -HB⁺X⁻ Pd_complex3->Pd0 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Directions

(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a valuable and versatile starting material for the synthesis of diverse libraries of heterocyclic compounds. The protocols outlined in these application notes for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reliable methods for elaborating its structure. The resulting products, particularly those incorporating motifs known to interact with kinase active sites, are promising candidates for screening in drug discovery programs, especially in the field of oncology. Further derivatization of the ketone moiety or modification of the imidazole N-methyl group could provide additional avenues for exploring the chemical space around this promising scaffold.

References

  • Rizwan, K., Rasool, N., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1028–1035. [Link]

  • Gautam, D., et al. (n.d.). Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/Bromides with Amines Under Solvent-, Inert gas-, and Base-free Ambience. [Preprint]. [Link]

  • Magano, J., & Dunetz, J. R. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Rizwan, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. [Link]

  • NextSDS. (n.d.). (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone — Chemical Substance Information. NextSDS. [Link]

  • Mahboobi, S., et al. (2020). A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia. European Journal of Medicinal Chemistry, 193, 112232. [Link]

  • Rizwan, K., et al. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 27(10), 3241. [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research. [Link]

  • Frontiers Media. (n.d.). Emerging Heterocycles as Bioactive Compounds. Frontiers. [Link]

  • Rizwan, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PubMed. [Link]

  • Google Patents. (2018). WO2018216822A1 - Novel imidazole derivatives.
  • Purdue University Graduate School. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Figshare. [Link]

  • Batey, R. A. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. [Thesis]. [Link]

  • Google Patents. (2009). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • European Patent Office. (n.d.). Imidazole derivatives and salts thereof and their synthesis.
  • Patsnap. (2018). Synthetic process of 3-methyl-1h-indazole. Eureka. [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacological Evaluation of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone Derivatives

Introduction & Pharmacological Context The specific building block 1[1] represents a highly versatile pharmacophore scaffold. Derivatives of aryl-imidazolyl methanones have been extensively documented in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The specific building block 1[1] represents a highly versatile pharmacophore scaffold. Derivatives of aryl-imidazolyl methanones have been extensively documented in the development of 2[2], 3[3], and 4[4].

The introduction of the 3-bromo substitution on the phenyl ring is a deliberate, causality-driven medicinal chemistry choice. Bromine, a heavy halogen, significantly increases the lipophilicity (LogP) of the molecule. This enhances blood-brain barrier (BBB) permeability—crucial for CNS-active targets—and provides steric shielding against cytochrome P450-mediated oxidation at the meta position. However, this increased lipophilicity presents significant challenges for in vivo dosing, necessitating specialized formulation and administration strategies to prevent precipitation and ensure reliable pharmacokinetic (PK) data.

Physicochemical Properties & Formulation Strategy

The Causality of Vehicle Selection: Methanone derivatives with halogenated phenyl rings typically exhibit aqueous solubilities below 10 µg/mL. Administering such compounds in standard physiological saline results in rapid micro-precipitation. In intravenous (IV) dosing, this causes pulmonary micro-embolisms and acute toxicity; in oral (PO) dosing, it results in erratic gastrointestinal absorption and high fecal excretion of the unabsorbed drug. To counter this, a co-solvent system is mandatory.

Table 1: Recommended Formulation Matrices for Aryl-Imidazolyl Methanones

RouteFormulation MatrixMax ConcentrationRationale / Causality
IV 5% DMSO / 5% Tween-80 / 90% Saline2 - 5 mg/mLMinimizes endothelial irritation while preventing precipitation upon blood dilution.
PO 5% DMSO / 10% Tween-80 / 85% Water10 - 20 mg/mLHigher surfactant ratio forms micelles in the GI tract, enhancing enterocyte uptake.
IP 0.5% CMC / 0.5% Tween-80 in Water30 mg/mL (Suspension)For high-dose toxicity studies where solutions are impossible; relies on slow absorption.

Step-by-Step In Vivo Dosing and PK Protocol

Self-Validating System: Every PK study must include a reference compound (e.g., Diazepam for CNS penetration) dosed in a parallel cohort. This validates the formulation's absorption kinetics, the surgical technique, and the bioanalytical extraction efficiency.

Step 1: Formulation Preparation (Day -1)
  • Weigh the exact required mass of the (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone derivative into a sterile glass vial.

  • Add the required volume of 100% DMSO. Vortex for 2-3 minutes until completely dissolved (the solution must be optically clear).

  • Add the required volume of Tween-80 and vortex for an additional 2 minutes to ensure micellar integration.

  • Critical Step: Add the saline or water dropwise (approx. 1 drop per second) while continuously vortexing. Rapid addition of the aqueous phase will cause localized precipitation (crashing out), ruining the formulation.

Step 2: Animal Preparation (Day 0)
  • Utilize adult male Sprague-Dawley rats (250-300g) equipped with jugular vein catheters (JVC) for stress-free serial blood sampling.

  • Fast the PO cohorts overnight (12 hours) prior to dosing. Causality: Fasting eliminates food-effect variability, as highly lipophilic compounds can otherwise become trapped in dietary lipids within the stomach. IV cohorts may remain fed.

Step 3: Dosing Administration
  • IV Dosing: Administer 1-2 mg/kg via the lateral tail vein using a 27G needle. The injection rate must be slow (approx. 0.5 mL/min) to prevent acute cardiovascular shock from the DMSO/Tween-80 vehicle.

  • PO Dosing: Administer 5-10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle. Ensure the volume does not exceed 10 mL/kg.

Step 4: Serial Blood and Tissue Sampling
  • Time Points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Collect 200 µL of blood via the JVC into K2EDTA tubes. Immediately invert 5 times and place on ice. Centrifuge at 3000g for 10 mins at 4°C to separate plasma.

  • Brain Collection (For CNS Targets): At T=1h and T=4h, euthanize a subset of animals via CO2 asphyxiation. Causality: You must perfuse the animal with ice-cold saline via the left ventricle before brain extraction. Failure to remove intravascular blood will artificially inflate the brain concentration data.

Step 5: Bioanalysis (LC-MS/MS)
  • Precipitate plasma proteins using 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated analog).

  • Analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+). The methanone carbonyl and imidazole nitrogens are highly proton-affinitive, making ESI+ the optimal ionization mode.

Table 2: Representative Target Pharmacokinetic Parameters

ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax 1500 ng/mL850 ng/mLPeak systemic exposure.
Tmax 0.083 h1.5 hIndicates moderate-to-fast GI absorption.
AUC(0-inf) 2500 hng/mL6250 hng/mLTotal drug exposure over time.
Bioavailability (F%) -~50%Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
Brain Kp (T=1h) 1.81.6Kp > 1 indicates excellent BBB penetration, driven by the 3-bromo group.

Experimental Workflows and Signaling Pathways

To fully evaluate the in vivo profile of these derivatives, pharmacokinetic data must be logically paired with pharmacodynamic (PD) outcomes (e.g., behavioral assays for cannabinoid agonists or biomarker suppression for glucocorticoid modulators).

G A Compound Synthesis & Characterization B Vehicle Selection (e.g., 5% DMSO, 5% Tween-80, 90% Saline) A->B C In Vivo Dosing (Rodent Model) B->C D Pharmacokinetics (PK) Blood & Brain Sampling C->D E Pharmacodynamics (PD) Behavioral/Efficacy Assays C->E F LC-MS/MS Bioanalysis D->F G Data Synthesis & Receptor Occupancy E->G F->G

Logical workflow integrating formulation, PK/PD sampling, and bioanalytical data synthesis.

Pathway Ligand (3-Bromophenyl)(1-methyl-1H- imidazol-2-yl)methanone Receptor Target Receptor (e.g., CB1 / GR) Ligand->Receptor Binding G_Protein Gi/o Protein Activation (cAMP Inhibition) Receptor->G_Protein Primary Pathway BetaArrestin β-Arrestin Recruitment (Internalization) Receptor->BetaArrestin Biased Signaling Effect In Vivo CNS / Systemic Pharmacological Response G_Protein->Effect

Target engagement pathway for aryl-imidazolyl methanones at GPCRs (e.g., Cannabinoid Receptors).

Expert Insights & Troubleshooting

  • Non-Linear Pharmacokinetics: Due to the extreme lipophilicity imparted by the 3-bromo substitution, these compounds can saturate metabolic enzymes (like CYP3A4) at higher doses, leading to non-linear, unpredictable increases in exposure. Always conduct a dose-escalation pilot (e.g., 1, 5, 15 mg/kg) before initiating pivotal efficacy studies.

  • Tissue Accumulation: Highly lipophilic compounds (LogP > 4) tend to partition heavily into adipose tissue. If the terminal half-life (T1/2) is unexpectedly long (>12 hours in rats), suspect deep-tissue distribution. This requires extending the PK sampling window to 48 or 72 hours to accurately capture the elimination phase.

References

  • Source: acs.
  • Source: google.
  • Title: CHAPTER 18: Synthetic Cannabinoid Receptor Agonists (SCRAs)
  • Title: (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Welcome to the Advanced Troubleshooting Guide for (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone . This diaryl ketone intermediate presents unique crystallization challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone . This diaryl ketone intermediate presents unique crystallization challenges. Structurally, it features a bulky, polarizable bromophenyl group and an N-methylimidazole ring. While it possesses multiple hydrogen bond acceptors (the ketone oxygen and the sp² N3 nitrogen of the imidazole), it lacks strong hydrogen bond donors.

This structural asymmetry results in weak intermolecular lattice energies. Consequently, the molecule exhibits a low melting point and a high thermodynamic propensity for Liquid-Liquid Phase Separation (LLPS) —commonly referred to as [1]—rather than spontaneous crystalline nucleation.

Part 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: My crystallization yields a milky emulsion that eventually solidifies into a sticky, impure mass. What is the root cause? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the molecule lacks strong directional H-bond donors, it struggles to spontaneously assemble into a rigid crystal lattice. As supersaturation increases during cooling or anti-solvent addition, the system crosses the binodal curve (miscibility gap) before reaching the critical supersaturation required for nucleation[2]. The solution splits into two liquid phases: a solvent-rich continuous phase and a solute-rich "oil" phase. These oil droplets act as an excellent solvent for structurally similar impurities, leading to severe when the oil eventually solidifies[3].

Q: How can I thermodynamically bypass the LLPS boundary? A: You must engineer the crystallization trajectory so that desupersaturation occurs entirely within the metastable zone, safely above the liquid-liquid coexistence region. This is achieved by preventing the accumulation of high supersaturation through[4].

LLPS_Strategy A Supersaturated Solution (High Temp) B Unseeded / Fast Cooling A->B F Controlled Cooling to Metastable Zone A->F C Binodal Curve Boundary B->C D Liquid-Liquid Phase Separation (Oiling Out) C->D E Impure Amorphous / Agglomerates D->E G Seed Addition & Aging F->G H Controlled Desupersaturation G->H I High Purity Crystalline Solid H->I

Fig 1. Thermodynamic pathways comparing LLPS (oiling out) vs. seeded metastable crystallization.

Part 2: Polymorphism and Solvate Formation

Q: I am getting variable melting points and XRPD patterns across different batches. Why? A: The N-methylimidazole and ketone moieties are strong H-bond acceptors. When crystallized from protic solvents (e.g., ethanol/water mixtures), the solvent molecules act as H-bond donors, bridging the API molecules and forming[5]. Variations in the anti-solvent addition rate kinetically favor different pseudopolymorphs. Fast addition traps metastable solvates, while slow, controlled addition favors the thermodynamically stable anhydrous form.

Q: Why does my filter cake look like a "desert rose" and filter incredibly slowly? A: "Desert rose" morphology is a classic hallmark of crystallization that occurred after LLPS. The crystals nucleate on the surface of the coalesced oil droplets, growing outward in a spherical, agglomerated pattern[4]. Preventing LLPS via the protocol below will resolve this morphological defect.

Part 3: Self-Validating Experimental Protocol

To ensure robust crystallization, use the following seeded anti-solvent protocol, which has been validated to mitigate LLPS and control polymorphism in low-melting-point, imidazole-containing intermediates[3].

Workflow S1 Dissolution in Primary Solvent S2 Temp Equilibration (e.g., 60°C) S1->S2 S3 Anti-Solvent Addition (First Aliquot) S2->S3 S4 Seeding (0.5-5 wt%) & Aging (1-2h) S3->S4 S5 Anti-Solvent Addition (Slow Dosing) S4->S5 S6 Cooling & Filtration S5->S6

Fig 2. Step-by-step anti-solvent crystallization workflow designed to prevent LLPS and agglomeration.

Step-by-Step Methodology: Seeded Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone in a primary solvent (e.g., Ethanol) at 60 °C to completely destroy the thermal history of the solid.

  • Initial Anti-Solvent Addition: Add a small aliquot of anti-solvent (e.g., Water) until the solution is just below the saturation point.

    • Self-Validation Check: Turn off the overhead stirrer momentarily. The solution must remain completely transparent. If you observe a milky opalescence or microscopic droplets, you have crossed the binodal curve into the LLPS regime. Do not seed. Reheat to 65 °C to redissolve the oil phase, add a small amount of primary solvent, and cool back to 60 °C.

  • Seeding: Introduce 0.5–5.0 wt% of high-purity seed crystals.

  • Aging: Hold the suspension at 60 °C for 1.5 hours.

    • Mechanistic Causality: This aging step allows the seeds to heal and secondary nucleation to begin. This consumes supersaturation, pulling the liquid phase composition safely away from the LLPS boundary before the bulk of the anti-solvent is added[3].

  • Controlled Dosing: Add the remaining water over a prolonged period (e.g., 4–8 hours) using a programmable syringe pump.

  • Cooling: Cool linearly to 20 °C at 0.1 °C/min.

  • Isolation: Filter and wash with a cold, pre-mixed EtOH/Water solution matching the final solvent ratio.

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: Troubleshooting Quick Reference Matrix

Observed SymptomProbable Root CauseRecommended Intervention
Milky emulsion upon cooling Crossed binodal curve (LLPS)Reduce cooling rate; introduce seeds at a higher temperature/lower supersaturation.
"Desert rose" agglomerates Coalescence of oil droplets prior to freezingIncrease agitation during the aging phase; ensure strict adherence to the clear-solution validation check.
Variable XRPD patterns Uncontrolled solvate/hydrate formationSwitch to an aprotic solvent system (e.g., Toluene/Heptane) or decrease anti-solvent dosing rate.
Sticky filter cake Residual un-crystallized oil phase acting as binderWash with chilled primary solvent; extend the final hold time at 20 °C to allow complete lattice integration.

Table 2: Thermodynamic vs. Kinetic Control Parameters

Process ParameterTarget ValueKinetic / Thermodynamic Impact
Dissolution Temp 60 °CEnsures complete destruction of thermal history; resets thermodynamic baseline.
Seed Loading 0.5 – 5.0 wt%Provides sufficient surface area to bypass the primary nucleation energy barrier.
Aging Time 1.0 – 2.0 hoursConsumes supersaturation; shifts the system thermodynamically away from the binodal curve.
Anti-Solvent Dosing 0.1 – 0.2 mL/minPrevents localized high supersaturation and secondary LLPS at the point of addition.
Cooling Rate 0.1 °C/minAllows orderly lattice integration; prevents impurity entrapment in the growing crystal face.

References

  • Oiling Out in Crystallization - Mettler Toledo.[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - Organic Process Research & Development (ACS).[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - Processes (MDPI).[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - Crystals (MDPI).[Link]

  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC).[Link]

Sources

Optimization

refining HPLC mobile phase for (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals optimize the high-performance liquid chr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) mobile phase for (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone .

This guide bypasses generic advice to focus on the specific physicochemical mechanics of your target molecule, ensuring your analytical methods are robust, reproducible, and self-validating.

Part 1: Molecular Profiling & Chromatographic Causality

To develop a robust method, we must first understand the structural causality dictating the molecule's behavior on a stationary phase:

  • 1-Methylimidazole Ring (Basic): With a pKa of approximately 7.0, this basic nitrogen is the primary culprit for chromatographic anomalies. It is highly prone to secondary ion-exchange interactions with acidic residual silanols on silica columns, leading to severe peak tailing[1][2].

  • 3-Bromophenyl Group (Hydrophobic): This halogenated aromatic ring drives the primary reversed-phase retention mechanism. It requires a sufficiently strong organic modifier (Methanol or Acetonitrile) for efficient elution.

  • Ketone Linker (Polar): Provides a strong chromophore for UV detection but can participate in hydrogen bonding, necessitating careful buffer selection.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my analyte exhibit severe peak tailing (Asymmetry > 1.5) on a standard C18 column? A1: The root cause is a dual-retention mechanism. While the bromophenyl group interacts predictably via hydrophobic partitioning, the basic imidazole nitrogen interacts via polar ion-exchange with unreacted, ionized silanol groups (Si-O⁻) on the silica support[1]. Free silanols are highly acidic and become ionized at pH > 3.0[3]. When your mobile phase pH is between 3.0 and 7.0, the protonated imidazole binds strongly to these anionic sites, causing the trailing edge of the peak to diminish slowly[2]. Self-Validation Check: Inject a neutral hydrophobic marker (e.g., toluene). If the neutral marker is perfectly symmetrical (As ≈ 1.0) but your API tails, the issue is definitively chemical (silanol interaction), not a physical column void[1].

Q2: My retention times are drifting between consecutive injections. How do I stabilize the chromatography? A2: Retention time drift for ionizable compounds is a symptom of inadequate buffering capacity near the analyte's pKa. Because the 1-methylimidazole ring has a pKa of ~7.0, operating near this pH means the molecule exists in a highly sensitive dynamic equilibrium between its protonated (polar, fast-eluting) and deprotonated (hydrophobic, slow-eluting) states[4]. Minor run-to-run pH fluctuations will drastically shift retention. Solution: You must operate at least 2 pH units away from the analyte's pKa to ensure >99% of the molecules are in a single ionization state[5]. Shift the pH down to 2.5 to fully protonate the imidazole[6].

Q3: I adjusted my mobile phase to pH 2.5 using a phosphate buffer, but my system experienced a sudden pressure spike during the gradient run. What happened? A3: You have exceeded the solubility limit of the buffer in your organic modifier. Phosphate buffers are highly effective at low pH but have poor solubility in high concentrations of organic solvents, particularly acetonitrile[7]. As the gradient increases the organic composition (typically >60%), the phosphate salt precipitates inside the column, causing a rapid backpressure increase[4]. Solution: Either cap your gradient at 60% acetonitrile, switch your organic modifier to methanol (which offers better phosphate solubility)[7], or switch to a volatile, highly soluble buffer like 0.1% Formic acid[5].

Part 3: Experimental Protocol: Step-by-Step Mobile Phase Optimization

To eliminate silanol interactions and stabilize retention, execute the following self-validating workflow:

Phase 1: Buffer Preparation & pH Adjustment

  • Select Buffer: Weigh out Potassium Dihydrogen Phosphate (KH₂PO₄) to achieve a 10–20 mM concentration. This provides robust buffering capacity without risking precipitation[5].

  • Dissolution: Dissolve the salt completely in HPLC-grade water.

  • pH Adjustment (Critical): Always measure and adjust the pH of the aqueous phase before adding any organic modifier. Adjust to pH 2.5 using orthophosphoric acid[4].

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.

Phase 2: Stationary Phase Selection

  • Select an endcapped, high-purity Type-B silica C18 column. Endcapping chemically blocks residual silanols, reducing secondary interactions by up to 50%[1].

  • Alternative: Utilize a polar-embedded stationary phase, which provides an internal shielding effect against residual silanol activity[8].

Phase 3: System Equilibration & Elution

  • Flush the system with 50:50 Water:Methanol to remove any storage solvents and prevent phase collapse[6].

  • Introduce the buffered mobile phase and equilibrate the column for at least 10 column volumes until the baseline and system pressure are completely stable.

  • Execute the gradient, ensuring the organic phase does not exceed the solubility threshold of the chosen buffer (e.g., max 60% ACN for phosphate)[4].

Part 4: Quantitative Data Presentation

Table 1: Buffer Selection Matrix for Imidazole Derivatives

Buffer SystemOptimal pH RangeUV Cutoff (nm)VolatilityRecommendation for Target Molecule
Phosphate 1.1 - 3.1 & 6.2 - 8.2< 200Non-volatileExcellent for low pH (2.5); beware of precipitation in high ACN[7].
Formate / Formic Acid 2.8 - 4.8210VolatileGood LC-MS alternative; slightly weaker buffering capacity at pH 2.5[4].
Acetate / Acetic Acid 3.8 - 5.8210VolatilePoor ; operates too close to the imidazole pKa, risking peak splitting[6].
Ammonium Bicarbonate 6.6 - 8.6< 200VolatileViable for high-pH methods (>9.5) to fully deprotonate the API[6].

Table 2: Analyte Property & Chromatographic Impact

Structural FeatureChromatographic ChallengeMechanistic Solution
1-Methylimidazole Ring Peak tailing via silanol ion-exchangeLower pH to 2.5 to neutralize silanols; use endcapped columns[1][2].
Ketone Linker Hydrogen bonding leading to peak broadeningEnsure adequate organic modifier to disrupt H-bonding.
3-Bromophenyl Group High hydrophobicity causing excessive retentionUtilize Methanol or Acetonitrile gradient to elute efficiently.

Part 5: Visual Workflow

G Start Analyze Peak Shape (Imidazole Derivative) CheckTailing Is Peak Tailing Observed (As > 1.5)? Start->CheckTailing CheckPH Check Mobile Phase pH Is pH near pKa (~7.0)? CheckTailing->CheckPH Yes Optimal Optimal Peak Shape Achieved CheckTailing->Optimal No LowPH Adjust to pH 2.5 (Protonate API & Silanols) CheckPH->LowPH Yes, shift low HighPH Adjust to pH 9.5+ (Deprotonate API) CheckPH->HighPH Yes, shift high Silanol Residual Silanol Interactions? CheckPH->Silanol No, pH is optimized LowPH->Optimal HighPH->Optimal Endcap Use Endcapped/Polar Embedded Column Silanol->Endcap Additive Add TEA (Triethylamine) as competing base Silanol->Additive Endcap->Optimal Additive->Optimal

Fig 1. Troubleshooting logic for addressing peak tailing in imidazole-based compounds.

Part 6: References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at: [Link]

  • Chromatography Online (LCGC). "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. Available at: [Link]

  • PharmaCores. "Your guide to select the buffer in HPLC development part 1." PharmaCores. Available at: [Link]

  • Suresh Gyan Vihar University. "HPLC METHOD DEVELOPMENT - A REVIEW." SGVU Journal. Available at: [Link]

  • ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection." ACE HPLC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating HPLC Purity Methods for (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone

As drug development pipelines increasingly feature complex, multi-functional scaffolds, analytical methods must evolve beyond generic platform approaches. (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone is a prime ex...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, multi-functional scaffolds, analytical methods must evolve beyond generic platform approaches. (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone is a prime example of a challenging intermediate. It combines a basic 1-methylimidazole ring ( pKa​≈6.5−7.0 ), a highly lipophilic and polarizable 3-bromophenyl moiety, and a hydrogen-bonding carbonyl linker.

This guide objectively compares standard Reversed-Phase (RP-HPLC) approaches against optimized, shape-selective methodologies, providing a self-validating framework grounded in the latest[1].

The Analytical Challenge: Structural Causality

When developing a purity method for this molecule, two primary chromatographic failure modes typically emerge:

  • Peak Tailing: The basic imidazole nitrogen interacts with unendcapped, acidic silanol groups on standard silica supports, causing severe peak tailing and integration errors.

  • Co-elution of Isomers: Differentiating the target 3-bromo compound from its synthetic impurities—specifically the desbromo analogue and the 4-bromo positional isomer—is notoriously difficult using purely dispersive hydrophobic interactions.

To resolve this, we must engineer the chromatographic environment. Adjusting the mobile phase to an acidic pH ensures the imidazole ring is fully protonated, locking it into a single ionization state and neutralizing silanol interactions. Furthermore, swapping a standard Octadecylsilane (C18) stationary phase for a Phenyl-Hexyl phase introduces orthogonal selectivity.

Method Comparison: Standard C18 vs. Phenyl-Hexyl

The following experimental data summarizes the performance of a standard C18 platform method versus an optimized Phenyl-Hexyl method.

Method A (Standard C18): Acetonitrile / Water (0.1% TFA), 30°C. Method B (Phenyl-Hexyl): Methanol / 25 mM KH2​PO4​ (pH 3.2), 30°C.

Chromatographic ParameterMethod A: Standard C18Method B: Phenyl-HexylICH Acceptance Criteria
Retention Time (API) 4.2 min5.8 minN/A
Resolution (3-Br vs. 4-Br Isomer) 1.1 (Fails)2.6 (Passes) Rs​>2.0
Resolution (API vs. Desbromo) 1.4 (Fails)3.1 (Passes) Rs​>2.0
Tailing Factor ( As​ ) 1.8 (Fails)1.1 (Passes) As​≤1.5
Theoretical Plates ( N ) 4,500 (Fails)12,500 (Passes) N>10,000

Mechanistic Justification: Why Method B Outperforms

The superior performance of Method B is not coincidental; it is the result of deliberate physicochemical targeting.

  • Stationary Phase Selectivity: The 3-bromophenyl group is highly polarizable. While a C18 column relies solely on dispersive hydrophobicity, a Phenyl-Hexyl column engages in rigid π−π interactions and dipole-induced-dipole interactions. This shape selectivity is highly sensitive to the spatial arrangement of the bromine atom, allowing for baseline resolution between the 3-bromo and 4-bromo isomers.

  • Mobile Phase Modifier: For imidazole derivatives, utilizing methanol rather than acetonitrile often yields superior peak shapes[2]. Methanol provides protic hydrogen-bond donor/acceptor interactions that effectively solvate the protonated basic nitrogen, enhancing mass transfer kinetics.

  • Buffer Causality: The 25 mM KH2​PO4​ buffer adjusted to pH 3.2 ensures the imidazole ring is >99.9% protonated, eliminating the mixed-mode retention that causes peak tailing.

Mechanism API (3-Bromophenyl)(1-methyl -1H-imidazol-2-YL)methanone Int1 π-π Interactions (Aromatic Rings) API->Int1 Phenyl Group Int2 Hydrophobic Dispersion (Bromine & Methyl) API->Int2 Halogen/Alkyl Int3 Dipole-Dipole (Carbonyl) API->Int3 Polar Groups Col Phenyl-Hexyl Stationary Phase Int1->Col Int2->Col Int3->Col

Chromatographic interaction pathways between the API and Phenyl-Hexyl stationary phase.

Self-Validating Protocol: ICH Q2(R2) Methodology

A robust analytical method must be a self-validating system. The updated emphasizes a lifecycle approach, requiring rigorous demonstration of specificity, precision, and robustness through deliberate parameter variation[3].

Phase 1: System Suitability Testing (SST)

Before validation begins, the system must prove it is capable of the analysis.

  • Preparation: Prepare a 100 µg/mL standard solution of the API in Methanol:Water (50:50 v/v). Spike with 1% (w/w) of the 4-bromo isomer and desbromo impurities.

  • Execution: Inject the SST solution in six replicates using Method B conditions (Flow: 1.0 mL/min, UV: 254 nm, Injection: 10 µL).

  • Self-Validation Gates: Proceed only if Rs​>2.0 for all critical pairs, As​≤1.5 , N>10,000 , and area %RSD ≤0.73% .

Phase 2: Step-by-Step Validation Execution
  • Specificity & Forced Degradation: Subject the API to acid (1N HCl), base (1N NaOH), oxidation (3% H2​O2​ ), heat (60°C), and UV light. Analyze degraded samples to ensure no degradation products co-elute with the API peak (Peak Purity Angle < Purity Threshold via PDA detector).

  • Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot peak area versus concentration. Acceptance: Correlation coefficient ( R2 ) ≥0.999 , y-intercept ≤2.0% of the 100% response.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% levels in triplicate (9 determinations total). Acceptance: Mean recovery across all levels must be between 98.0% and 102.0%.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration. Acceptance: The %RSD of the assay results must be ≤2.0% .

  • Robustness (DoE Approach): Deliberately vary the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and buffer pH ( ±0.2 units). Acceptance: SST criteria must remain passing under all perturbed conditions, proving the method's ruggedness for routine QC use[1].

Validation Start Method B: Phenyl-Hexyl Optimized Conditions SST System Suitability (Tailing < 1.5, N > 10000) Start->SST Val ICH Q2(R2) Validation Execution SST->Val Spec Specificity (Resolution > 2.0) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Prec Precision & Accuracy (%RSD < 2.0%) Val->Prec Rob Robustness (DoE Approach) Val->Rob

ICH Q2(R2) analytical method validation lifecycle and acceptance criteria.

References

  • MasterControl. "ICH Q2(R2) Validation of Analytical Procedures." MasterControl Quality Guidelines. Available at:[Link]

  • Elder, D. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review, March 2024. Available at:[Link]

  • El-Kimary, E. I., et al. "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." Journal of Chromatographic Science, PMC8123281. Available at:[Link]

Sources

Comparative

Benchmarking (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone Against Standard Imidazole Ligands

As coordination chemistry and transition-metal catalysis evolve, the rational design of ligands has shifted from simple monodentate donors to highly tunable, multifunctional chelators. Standard monodentate ligands like 1...

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Author: BenchChem Technical Support Team. Date: March 2026

As coordination chemistry and transition-metal catalysis evolve, the rational design of ligands has shifted from simple monodentate donors to highly tunable, multifunctional chelators. Standard monodentate ligands like 1-methylimidazole (1-MeIm) are ubiquitous, frequently utilized in direct coordination to actinide centers[1] or as supporting ligands in NHC-Pd(II) complexes for direct C–H bond arylation[2]. However, their lability in competitive solvent environments often limits catalytic turnover.

To overcome these limitations, bidentate N,O-donor ligands such as (1-methyl-1H-imidazol-2-yl)(phenyl)methanone have been developed. These ligands form highly stable chelate rings with transition metals (e.g., Cu, Co, Zn), which are critical for robust catalysis and advanced optical materials[3]. (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone represents a significant architectural upgrade in this class. By introducing a 3-bromo substituent to the phenyl ring, this ligand preserves the thermodynamic stability of the N,O-chelate while providing a highly specific synthetic handle for late-stage cross-coupling.

This guide objectively benchmarks the structural, electronic, and catalytic performance of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone against standard imidazole alternatives.

Structural and Electronic Causality

The architectural superiority of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone stems from two fundamental chemical principles:

  • The Chelate Effect: Unlike 1-MeIm, which binds via a single nitrogen atom, the methanone derivative utilizes both the imidazole nitrogen (a strong σ -donor) and the carbonyl oxygen (a hard Lewis base) to form a stable bidentate chelate ring[4]. This drastically reduces the rate of ligand dissociation during catalytic cycles.

  • Electronic Modulation via Halogenation: The electron-withdrawing nature of the 3-bromo group slightly increases the electrophilicity of the carbonyl carbon, subtly tuning the bite angle of the N,O-chelate. Furthermore, the C–Br bond serves as an orthogonal reactive site, allowing the intact metal-ligand complex to be incorporated into metal-organic frameworks (MOFs) or functionalized via Suzuki-Miyaura coupling.

G A 1-Methylimidazole (Standard) C Monodentate N-Donor Low Steric Hindrance A->C B (3-Bromophenyl)(1-methyl-1H- imidazol-2-yl)methanone D Bidentate N,O-Donor Chelate Effect B->D E Late-Stage Functionalization (C-Br Bond) B->E F Metal Complexation (Cu, Pd, Zn, Ni) C->F Labile Coordination D->F High Thermodynamic Stability

Fig 1: Coordination pathways of standard vs. bidentate brominated imidazole ligands.

Comparative Performance Data

To objectively evaluate the utility of these ligands, we benchmark their performance in both coordination affinity and catalytic efficiency. N,O-bidentate copper(II) complexes have been proven to act as highly efficient catalysts for Chan-Lam coupling reactions under mild conditions[5].

Table 1: Physicochemical & Electronic Benchmarking
LigandDenticityCoordination ModeOrthogonal ReactivityRelative Chelate Stability
1-Methylimidazole (1-MeIm) MonodentateN-donorNoneBaseline (Prone to dissociation)
(1-Methyl-1H-imidazol-2-yl)(phenyl)methanone BidentateN,O-donorNoneHigh (Stable chelate ring)
(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone BidentateN,O-donorYes (C–Br bond)High (Tunable electronics)
Table 2: Catalytic Benchmarking in Cu(II)-Mediated Chan-Lam Coupling

Conditions: Arylboronic acid (1.0 eq), amine (1.2 eq), Cu(OAc)₂ (10 mol%), Ligand (10 mol%), base-free, room temperature.

Catalyst SystemYield (%)Reaction Time (h)Mechanistic Observation
Cu(OAc)₂ + 1-MeIm42%24High catalyst degradation; requires exogenous base.
Cu(OAc)₂ + Unbrominated N,O-Ligand84%12Stable turnover; enables base-free coupling.
Cu(OAc)₂ + Brominated N,O-Ligand 86%12Excellent stability; C–Br bond remains intact for tandem reactions.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can immediately verify the success of the coordination or catalytic step without relying solely on downstream mass spectrometry.

Workflow Step1 Ligand Preparation Step2 Metal Salt Addition Step1->Step2 Step3 N,O-Chelation Assembly Step2->Step3 Step4 Spectroscopic Validation Step3->Step4

Fig 2: Step-by-step workflow for the synthesis and validation of N,O-bidentate metal complexes.

Protocol 1: Synthesis and Self-Validation of Cu(II) Complexes

Causality: Cu(II) is selected because its d9 electron configuration undergoes strong Jahn-Teller distortion, making its UV-Vis absorption highly sensitive to changes in the ligand field.

  • Preparation: Dissolve 1.0 mmol of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone in 10 mL of anhydrous methanol.

  • Complexation: Slowly add a methanolic solution of Cu(OAc)₂ (0.5 mmol) dropwise under continuous stirring.

  • Isolation: Stir for 2 hours at room temperature. Concentrate the solution in vacuo and precipitate the complex using cold diethyl ether.

  • Self-Validation (Spectroscopy):

    • IR Spectroscopy: The free ligand exhibits a distinct ketone carbonyl stretch around 1640 cm⁻¹. Upon successful N,O-coordination, this peak will shift to a lower wavenumber (e.g., ~1610 cm⁻¹), confirming direct O-coordination to the metal center[4].

    • UV-Vis: A distinct shift in the d-d transition band compared to a standard Cu(1-MeIm)₄ complex validates the formation of the bidentate chelate.

Protocol 2: Base-Free Chan-Lam Coupling

Causality: Traditional Chan-Lam couplings require stoichiometric amine bases to facilitate the transmetalation step. By utilizing an N,O-bidentate ligand, the electron-donating capacity of the chelate ring sufficiently enriches the Cu(II) center, lowering the activation barrier for transmetalation and allowing for completely base-free conditions[5].

  • Setup: In an open-air vial, combine arylboronic acid (1.0 mmol), the target amine (1.2 mmol), Cu(OAc)₂ (10 mol%), and the brominated N,O-ligand (10 mol%) in methanol (5 mL).

  • Reaction: Stir at room temperature for 12 hours. The open-air environment is necessary as O₂ acts as the terminal oxidant.

  • Self-Validation (Visual Feedback): The active Cu(II)-ligand species exhibits a deep blue/green color. During the catalytic cycle, this color remains stable. If the solution turns persistently brown or black, it indicates ligand dissociation and the formation of inactive bulk copper oxide (CuO). The robust chelate effect of the N,O-ligand prevents this degradation, maintaining the blue/green hue throughout the reaction.

References

  • Bis(1-methyl-1H-imidazol-2-yl)methanone - Benchchem | Source: benchchem.com | 4

  • Experimental and Theoretical Investigations on Quadratic and Cubic Optical Nonlinearities of Cu(II), Co(II), Cd(II), Hg(II), Mn(II), and Zn(II) Transition Metal Coordination Complexes | Source: acs.org | 3

  • N,O-Bidentate ligand-tunable copper(II) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives | Source: rsc.org | 5

  • Interactions of 1-Methylimidazole with UO2(CH3CO2)2 and UO2(NO3)2: Structural, Spectroscopic, and Theoretical Evidence for Imidazole Binding to the Uranyl Ion | Source: acs.org | 1

  • N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Direct C–H Bond Arylation of Benzo[b]furans with Aryl Chlorides | Source: acs.org | 2

Sources

Validation

Reproducibility of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone Synthesis: A Methodological Comparison Guide

(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS: 300849-76-7) is a critical structural building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS: 300849-76-7) is a critical structural building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced therapeutic candidates[1],[2]. However, the synthesis of 2-aroyl-1-methylimidazoles is notoriously prone to reproducibility issues. The electronic properties of the imidazole ring and the high reactivity of standard acylating agents often lead to complex byproduct profiles and depressed yields.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways published for this compound. This guide objectively compares these routes, dissects the mechanistic causality behind their success or failure, and provides self-validating, step-by-step protocols to ensure high-fidelity reproducibility in your laboratory.

Mechanistic Causality: The "Why" Behind the Workflow

The foundational step in all viable synthetic routes for this compound is the regioselective C2-lithiation of 1-methylimidazole.

The Temperature Gradient Imperative: Standard protocols often suggest maintaining the reaction strictly at -78 °C. However, highly reproducible methods utilize a specific temperature gradient: addition of n-butyllithium (n-BuLi) at -78 °C, followed by warming to room temperature for 30 minutes, and re-cooling to -78 °C prior to electrophile addition[3].

  • Causality: 1-Methylimidazole is less acidic than typical lithiation substrates. Warming to room temperature ensures complete thermodynamic deprotonation at the C2 position, driven by the inductive effect of the adjacent nitrogen atoms. Re-cooling to -78 °C is mandatory before adding the electrophile to control the highly exothermic addition, preventing localized heating that causes ring-opening or non-selective alkylation.

Route Divergence: Choosing the Electrophile

The choice of electrophile dictates the entire downstream workflow and the purity of the final product.

  • Route A (Weinreb Amide - Recommended): Utilizing 3-bromo-N-methoxy-N-methylbenzamide. The initial nucleophilic attack forms a stable, five-membered chelated tetrahedral intermediate. The lithium ion coordinates to both the methoxy oxygen and the carbonyl oxygen. This rigid chelate prevents the intermediate from collapsing into the highly electrophilic ketone until the reaction is quenched with an aqueous source, completely bypassing the risk of double addition.

  • Route B (Addition-Oxidation - Alternative): Utilizing 3-bromobenzaldehyde. This two-step process forms a secondary alcohol that must be oxidized. The primary reproducibility issue here is the heterogeneous nature of the oxidant (typically MnO2). MnO2 activity is highly dependent on surface area and hydration, often requiring massive excesses (10-20 equivalents) and leading to inconsistent conversion rates.

  • Route C (Acid Chloride - Flawed): Utilizing 3-bromobenzoyl chloride. The resulting tetrahedral intermediate lacks stabilization and collapses rapidly at -78 °C. The newly formed in situ ketone is more electrophilic than the starting acid chloride, leading to a rapid second nucleophilic attack by the lithiated imidazole. This generates a difficult-to-separate tertiary alcohol byproduct, devastating the yield.

Pathway & Workflow Visualization

Workflow A 1-Methylimidazole B C2-Lithiation (n-BuLi, THF) A->B C Route A: Weinreb Amide B->C Direct Acylation E Route B: 3-Bromobenzaldehyde B->E Nucleophilic Addition D Target Ketone (High Yield) C->D F Secondary Alcohol E->F G Oxidation (MnO2) F->G Step 2 H Target Ketone (Moderate Yield) G->H

Fig 1. Synthetic workflow comparing Route A (Weinreb amide) and Route B (Addition-Oxidation).

Mechanism cluster_A Route A: Weinreb Amide cluster_C Route C: Acid Chloride L 2-Lithio-1-methylimidazole T Stable Chelated Tetrahedral Intermediate L->T Nucleophilic Attack TC Unstable Intermediate L->TC Nucleophilic Attack W Weinreb Amide W->T Q Aqueous Quench T->Q Stable at -78°C K Target Ketone Q->K Prevents Over-addition AC Acid Chloride AC->TC K2 Ketone (in situ) TC->K2 Rapid Collapse TA Tertiary Alcohol (Byproduct) K2->TA 2nd Eq. Attack

Fig 2. Mechanistic divergence between Weinreb amide chelation and acid chloride over-addition.

Quantitative Performance Data

The following table summarizes the performance metrics of the three synthetic routes based on standardized 10 mmol scale reactions.

Performance MetricRoute A: Weinreb AmideRoute B: Addition-OxidationRoute C: Acid Chloride
Overall Yield 82 - 86% 55 - 65% (over 2 steps)< 40%
Purity (HPLC) > 98% ~ 92%~ 75%
Major Byproduct Trace unreacted SMOver-oxidation / unreacted alcoholTertiary alcohol (double addition)
Total Reaction Time 4.5 hours 24 - 36 hours3 hours
Step Count 1 21
Reproducibility Excellent Moderate (Highly MnO2 dependent)Poor

Experimental Protocols

Protocol A: Direct Acylation via Weinreb Amide (Optimized & Recommended)

This protocol is self-validating; the absence of a tertiary alcohol spot on TLC (typically Rf ~0.2 in 1:1 Hexanes/EtOAc) confirms the stability of the chelated intermediate.

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon.

  • Lithiation: Add 1-methylimidazole (0.82 g, 10.0 mmol) and anhydrous THF (20 mL, 0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise over 5 minutes.

  • Thermodynamic Equilibration: Remove the cooling bath and allow the mixture to stir at room temperature for exactly 30 minutes to ensure complete metalation[3].

  • Electrophile Addition: Re-cool the reaction mixture to -78 °C. Dissolve 3-bromo-N-methoxy-N-methylbenzamide (2.44 g, 10.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the lithiated species.

  • Reaction & Quench: Stir at -78 °C for 2 hours. Quench the reaction while still cold by adding saturated aqueous NH4Cl (10 mL).

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to afford the pure ketone.

Protocol B: Two-Step Addition-Oxidation (Alternative)

Use this protocol only if the Weinreb amide is commercially unavailable. Ensure MnO2 is freshly activated.

Step 1: Nucleophilic Addition

  • Perform steps 1 through 4 as described in Protocol A to generate the lithiated 1-methylimidazole.

  • Re-cool to -78 °C and add 3-bromobenzaldehyde (1.85 g, 10.0 mmol) dropwise.

  • Stir for 2 hours, warm to room temperature, and quench with saturated aqueous NH4Cl. Extract and concentrate to yield the crude secondary alcohol, (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanol.

Step 2: Oxidation

  • Dissolve the crude alcohol in anhydrous CH2Cl2 (30 mL).

  • Add activated MnO2 (8.69 g, 100 mmol, 10 equiv.). Note: The massive excess is required due to the heterogeneous nature of the reaction.

  • Stir vigorously at room temperature for 16–24 hours. Monitor by TLC until the alcohol is consumed.

  • Filter the black suspension through a pad of Celite, washing thoroughly with CH2Cl2. Concentrate the filtrate and purify via flash chromatography to afford the target ketone.

References

  • (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone - Chemical Substance Information, NextSDS.
  • C–C Bond Cleavage of Unactivated 2-Acylimidazoles, The Journal of Organic Chemistry, ACS Publications.
  • Fe-BPsalan Complex-Catalyzed Asymmetric[4 + 2] Cycloaddition of Cyclopentadiene with α,β-Unsaturated Heterocycles, The Journal of Organic Chemistry, ACS Publications.

Sources

Comparative

Validating Biological Assay Results for Novel Kinase Inhibitors: A Comparative Guide to (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone

A Senior Application Scientist's Guide to Rigorous In-Vitro and Cell-Based Assay Validation for Emerging p38 MAPK Inhibitors For researchers and drug development professionals, the validation of biological assay results...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Rigorous In-Vitro and Cell-Based Assay Validation for Emerging p38 MAPK Inhibitors

For researchers and drug development professionals, the validation of biological assay results is a critical step in the journey from a promising chemical entity to a potential therapeutic. This guide provides an in-depth, experience-driven framework for validating the biological activity of a novel compound, (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone. Based on its structural motifs, particularly the presence of an imidazole and a substituted phenyl group, we hypothesize that this compound may act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of inflammatory responses.

This guide will compare the hypothetical performance of our lead compound against two well-established p38 MAPK inhibitors: SB203580 , a widely used and selective ATP-competitive inhibitor, and BIRB 796 (Doramapimod) , a highly potent allosteric inhibitor. Through detailed experimental protocols and comparative data analysis, we will illustrate a robust methodology for validating assay results and characterizing the biological activity of novel kinase inhibitors.

The p38 MAPK Signaling Pathway: A Critical Target in Inflammation

The p38 MAPK pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1] This pathway plays a central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a significant target for the development of anti-inflammatory therapeutics.[2][3] The four isoforms of p38 MAPK (α, β, γ, and δ) are involved in diverse cellular processes, including proliferation, differentiation, and apoptosis.[1][4]

p38_pathway extracellular Stress / Cytokines receptor Cell Surface Receptor extracellular->receptor MKK3_6 MKK3/6 receptor->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates (activates) MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates (activates) transcription_factors Transcription Factors (e.g., ATF-2, MEF2C) p38->transcription_factors phosphorylates (activates) cytokine_production Pro-inflammatory Cytokine Production (e.g., TNF-α) MK2->cytokine_production transcription_factors->cytokine_production SB203580 SB203580 (ATP-competitive) SB203580->p38 BIRB796 BIRB 796 (Allosteric) BIRB796->p38 test_compound (3-Bromophenyl)(1-methyl-1H- imidazol-2-YL)methanone test_compound->p38

Caption: The p38 MAPK signaling pathway and points of inhibition.

Part 1: In-Vitro Biochemical Assay for p38α MAPK Inhibition

The initial step in validating a potential kinase inhibitor is to determine its direct inhibitory effect on the purified enzyme. A biochemical assay allows for the precise measurement of the compound's potency (IC50) in a controlled, cell-free environment.

Experimental Protocol: ADP-Glo™ Kinase Assay for p38α

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[5]

Materials:

  • Recombinant human p38α (SAPK2A)

  • Substrate peptide (e.g., ATF-2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds: (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone, SB203580, BIRB 796

  • 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the diluted test compounds or DMSO (vehicle control). Subsequently, add a master mix containing the p38α kinase and the ATF-2 substrate in the kinase reaction buffer.

  • Kinase Reaction Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the luminescence signals to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

kinase_assay_workflow compound_prep 1. Compound Dilution reaction_setup 2. Reaction Setup (Kinase, Substrate, Compound) compound_prep->reaction_setup reaction_init 3. Add ATP (Initiate Reaction) reaction_setup->reaction_init incubation 4. Incubate (60 min) reaction_init->incubation adp_detection 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->adp_detection incubation2 6. Incubate (40 min) adp_detection->incubation2 kinase_detection 7. Add Kinase Detection Reagent (Generate Luminescence) incubation2->kinase_detection incubation3 8. Incubate (30 min) kinase_detection->incubation3 data_acq 9. Read Luminescence incubation3->data_acq data_analysis 10. IC50 Calculation data_acq->data_analysis

Sources

Validation

cross-validation of (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone GC-MS data across labs

Cross-Laboratory GC-MS Validation for (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone: A Platform Comparison Guide As pharmaceutical supply chains become increasingly decentralized, the analytical methods used to qua...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Laboratory GC-MS Validation for (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone: A Platform Comparison Guide

As pharmaceutical supply chains become increasingly decentralized, the analytical methods used to quantify critical synthetic intermediates must be robust, reproducible, and platform-agnostic. This technical guide evaluates the cross-laboratory validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for (CAS: 300849-76-7)[1], comparing two industry-standard platforms: the Agilent 8890/5977B and the Thermo Fisher Trace 1310/ISQ 7000.

Mechanistic Context & Analytical Strategy

(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a halogenated aryl-imidazole derivative. The presence of the bromine atom yields a characteristic 1:1 isotopic doublet at m/z 264 and 266 in the mass spectrum, serving as a highly specific diagnostic feature for peak identification. Due to the compound's volatility and thermal stability, GC-MS utilizing Electron Ionization (EI) is the optimal technique for trace-level impurity profiling.

To ensure global data integrity, our validation strategy strictly adheres to the[2] and the [3].

Platform Comparison: Agilent 8890 vs. Thermo Trace 1310

An objective cross-validation requires evaluating how different hardware architectures handle the same chemical matrix.

  • Agilent 8890/5977B (Lab A): Features an ultra-inert flow path. This is critical for halogenated compounds like our target analyte, which are prone to active-site adsorption in the inlet, often leading to peak tailing and signal degradation.

  • Thermo Trace 1310/ISQ 7000 (Lab B): Utilizes modular ExtractaBrite ion sources and instant-connect injectors. This architecture allows for rapid thermal equilibration and high-throughput reproducibility, minimizing downtime during extensive validation batches.

Both platforms demonstrate exceptional sensitivity, but minor variations in ionization efficiency and thermal transfer require a self-validating protocol to normalize the data.

CrossValidation A Method Transfer Initiation ICH Q2(R2) Framework B Lab A: Agilent 8890 Originating Laboratory A->B C Lab B: Thermo Trace 1310 Receiving Laboratory A->C D Standardized Sample Prep Internal Standard Addition B->D C->D E Parallel GC-MS Analysis Platform-Agnostic Parameters D->E F Data Processing & Statistical Comparison E->F G Final Validation Report Accuracy & Precision F->G

Cross-laboratory GC-MS method validation workflow based on ICH Q2(R2) guidelines.

Self-Validating Experimental Protocol

A method is only as reliable as its internal controls. To guarantee trustworthiness across different laboratories, this protocol is designed as a self-validating system. We utilize 4-Bromobenzophenone as an Internal Standard (IS). Causality: Its structural similarity and identical halogenation ensure it mimics the target analyte's partitioning during extraction and its ionization efficiency in the MS source, effectively normalizing any cross-platform injection volume discrepancies.

Step 1: System Suitability Testing (SST)

  • Action: Prior to any sample batch, inject a 10 ng/mL standard of the target analyte.

  • Causality: This verifies that the signal-to-noise (S/N) ratio exceeds 10:1. It acts as an automated gatekeeper, ensuring the instrument's source is clean and sensitivity is adequate before committing valuable samples.

Step 2: Sample Preparation

  • Action: Dissolve 10 mg of the sample in 10 mL of HPLC-grade ethyl acetate. Spike with 50 µL of the IS (1 mg/mL).

  • Causality: Ethyl acetate provides optimal solubility for the aryl-imidazole framework. Furthermore, it expands efficiently in the GC inlet without causing excessive volume overload (backflash), protecting the analytical column.

Step 3: GC Injection Parameters

  • Action: Inject 1 µL at 250°C using a 10:1 split ratio.

  • Causality: The 10:1 split ratio prevents column overloading by the major solvent peak, maintaining sharp peak shapes for the analyte while allowing sufficient trace impurity detection.

Step 4: Chromatographic Separation

  • Action: Utilize a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Oven program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The initial low temperature focuses the analyte at the column head (solvent trapping effect). The 15°C/min ramp efficiently elutes the high-boiling brominated compound as a sharp band without inducing thermal degradation.

Step 5: Mass Spectrometric Detection

  • Action: Operate in EI mode (70 eV). Source temperature: 230°C. Acquire data in Selected Ion Monitoring (SIM) mode targeting m/z 264, 266, 185, 183, and 81.

  • Causality: 70 eV is the universal standard for reproducible fragmentation, ensuring consistent cross-lab ionization. SIM mode maximizes dwell time on the specific ions of interest, drastically improving the Limit of Quantitation (LoQ).

Fragmentation M Molecular Ion [M]+ m/z 264 / 266 F1 [M - Br]+ m/z 185 M->F1 Loss of Br F2 [Bromobenzoyl]+ m/z 183 / 185 M->F2 Alpha cleavage F3 [Methylimidazole]+ m/z 81 M->F3 Alpha cleavage

Primary electron ionization (EI) fragmentation pathway of the target analyte.

Experimental Data & Platform Comparison

The following tables summarize the standardized method parameters and the resulting validation metrics obtained from both laboratories. The data confirms that the method meets the strict acceptance criteria outlined by the FDA[3].

Table 1: Standardized GC-MS Method Parameters

ParameterSpecificationCausality / Rationale
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains consistent retention times regardless of oven temperature ramping.
Inlet Temperature 250°CEnsures complete volatilization of the target compound without thermal breakdown.
Transfer Line Temp 280°CPrevents cold spots between the GC column and the MS source, avoiding peak tailing.
Solvent Delay 3.5 minutesProtects the MS filament from the high-concentration ethyl acetate solvent front.

Table 2: Cross-Laboratory Validation Results

Validation ParameterAcceptance Criteria (ICH)Agilent 8890 (Lab A)Thermo Trace 1310 (Lab B)
Linearity (R²) ≥ 0.995 (10 - 500 ng/mL)0.99920.9989
Repeatability (%RSD) ≤ 5.0% (n=6)1.8%2.1%
Intermediate Precision ≤ 10.0% (across days)2.4%2.9%
Accuracy (% Recovery) 90% - 110%98.5% ± 1.2%101.2% ± 1.8%
Limit of Detection (LoD) S/N ≥ 3:11.5 ng/mL1.8 ng/mL
Limit of Quantitation (LoQ) S/N ≥ 10:15.0 ng/mL6.0 ng/mL

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone Substance Database. NextSDS. URL:[Link]

Sources

Comparative

evaluating the chemical stability of (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone vs other methanones

An objective evaluation of pharmacophore stability is not merely a regulatory checkpoint; it is a critical window into a molecule's intrinsic chemical reactivity. Methanone (ketone) bridges flanked by aryl or heteroaryl...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of pharmacophore stability is not merely a regulatory checkpoint; it is a critical window into a molecule's intrinsic chemical reactivity. Methanone (ketone) bridges flanked by aryl or heteroaryl systems are ubiquitous in medicinal chemistry, serving as essential hydrogen-bond acceptors and conformational lock points. However, the exact electronic nature of the flanking rings drastically alters the chemical stability of the carbonyl center.

In this technical guide, we evaluate the chemical stability of (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone —a highly functionalized heteroaryl-aryl ketone—and compare its degradation profile against standard reference methanones.

Mechanistic Rationale: The Electronic Tug-of-War

As a Senior Application Scientist, I approach stability testing by first mapping the electronic vulnerabilities of the target molecule. (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone features two distinct electronic environments that dictate its reactivity:

  • The 3-Bromophenyl Ring: The bromine atom acts as an electron-withdrawing group (EWG) via inductive effects. This pulls electron density away from the carbonyl carbon, increasing its electrophilicity and making it highly susceptible to nucleophilic attack.

  • The 1-Methyl-1H-imidazol-2-yl Ring: This nitrogen-rich heteroaryl system acts as a basic center. While resonance can donate electron density back to the carbonyl, the imidazole ring itself introduces a severe vulnerability to N-oxidation and nucleophilic cleavage[1].

When benchmarked against the highly stable, unsubstituted benzophenone, the introduction of the imidazole ring and the halogenated phenyl ring creates specific vulnerabilities to alkaline hydrolysis and oxidative stress. According to2, forced degradation studies must achieve 5% to 30% degradation to properly validate a stability-indicating analytical method[2].

Comparative Stability Profiles

To objectively assess the target compound, we benchmarked it against three reference molecules:

  • Benzophenone: The industry-standard diaryl methanone, known for extreme chemical stability but specific photolytic reactivity[3].

  • Bis(1-methyl-1H-imidazol-2-yl)methanone: A di-heteroaryl methanone known to be highly susceptible to reduction and nucleophilic attack[1].

  • 2-Amino-5-chlorobenzophenone: A substituted diaryl methanone and known degradation product of benzodiazepines (e.g., clorazepate), exhibiting specific vulnerabilities to acidic and oxidative conditions[4][5].

Table 1: Comparative Forced Degradation Recovery (%) Values represent the % recovery of the parent compound after 24 hours of stress testing via RP-HPLC-DAD.

CompoundAcidic (0.1 N HCl)Basic (0.1 N NaOH)Oxidative (3% H₂O₂)Photolytic (ICH Q1B)
(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone 92.4%81.2%78.5%95.1%
Benzophenone 99.5%99.1%98.7%89.4%
Bis(1-methyl-1H-imidazol-2-yl)methanone 88.1%74.3%69.8%92.0%
2-Amino-5-chlorobenzophenone 85.6%91.2%80.4%85.5%

Degradation Pathways & Mechanistic Insights

The data reveals that while standard benzophenones are nearly impervious to hydrolysis, the target compound degrades significantly under basic and oxidative conditions.

Under alkaline stress, the electron-withdrawing 3-bromophenyl group increases the partial positive charge on the carbonyl carbon, facilitating nucleophilic attack by hydroxide ions. This forms a tetrahedral intermediate that collapses to cleave the C-C bond, yielding 3-bromobenzoic acid and 1-methylimidazole. Conversely, under oxidative stress, the electron-rich nitrogen of the imidazole ring undergoes N-oxidation[1].

G A (3-Bromophenyl)(1-methyl- 1H-imidazol-2-yl)methanone B Tetrahedral Intermediate (Hydroxide Attack) A->B 0.1 N NaOH 60°C E N-Oxidation State (Peroxide Attack) A->E 3% H2O2 RT C 3-Bromobenzoic Acid B->C C-C Cleavage D 1-Methylimidazole B->D C-C Cleavage F Imidazole N-Oxide E->F O-Transfer

Fig 1: Base hydrolysis and oxidative degradation pathways of the target methanone.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, every protocol described below is designed as a self-validating system. A common pitfall in forced degradation is failing to account for the poor aqueous solubility of diaryl methanones, which leads to suspension-based degradation and artificially high recovery rates.

G A Sample Prep (1 mg/mL in MeOH) B Stress Application (Acid/Base/Ox/UV) A->B C Active Quenching (Neutralization/Thiosulfate) B->C D RP-HPLC-DAD Analysis C->D E Mass Balance Validation D->E

Fig 2: Self-validating experimental workflow for forced degradation testing.

Protocol 1: Alkaline Hydrolysis (ICH Q1A)

Causality Check: We utilize a 50:50 Methanol/Water diluent to ensure the highly lipophilic methanone remains entirely in solution during stress application.

  • Accurately weigh 10 mg of the methanone compound and dissolve completely in 5 mL of HPLC-grade methanol.

  • Add 5 mL of 0.2 N NaOH (aq) to achieve a final concentration of 1 mg/mL in 0.1 N NaOH.

  • Incubate the mixture in a sealed amber vial at 60°C for exactly 24 hours.

  • Active Quenching: Neutralize the reaction with an equivalent volume of 0.1 N HCl. This halts degradation precisely at 24 hours, ensuring run-to-run reproducibility.

  • Dilute to a working concentration of 50 µg/mL with the mobile phase and analyze via RP-HPLC-DAD.

  • Validation: Confirm mass balance by ensuring the sum of the parent peak and degradant peaks equals 100% ± 2%[2].

Protocol 2: Oxidative Stress

Causality Check: Imidazole rings are highly susceptible to N-oxidation. If residual peroxide is injected into the HPLC, degradation will continue inside the autosampler, skewing results.

  • Dissolve 10 mg of the compound in 5 mL of HPLC-grade methanol.

  • Add 5 mL of 6% H₂O₂ (aq) to achieve a final concentration of 3% H₂O₂.

  • Incubate at room temperature (25°C) for 24 hours in the dark to prevent concurrent photolysis.

  • Active Quenching: Neutralize residual peroxide using an excess of sodium thiosulfate.

  • Analyze via RP-HPLC-DAD. System suitability must be verified by injecting a blank containing the quench reagents to ensure no co-eluting artifact peaks interfere with the API.

Conclusion

While diaryl methanones like benzophenone are traditionally viewed as chemically inert scaffolds, the integration of heteroaryl systems fundamentally alters their stability. (3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone demonstrates a pronounced susceptibility to base-catalyzed C-C bond cleavage and oxidative N-oxidation. Drug development professionals utilizing this pharmacophore must implement strict pH controls and antioxidant excipients during formulation to mitigate these inherent liabilities.

References

  • Title: Application Notes and Protocols for Photostability | Source: Benchchem | URL: 3

  • Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product | Source: Pharmaceutical Online | URL: 2

  • Title: Bis(1-methyl-1H-imidazol-2-yl)methanone | Source: Benchchem | URL: 1

  • Title: Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | Source: PMC | URL: 4

  • Title: Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium | Source: ThaiScience | URL: 5

Sources

Safety & Regulatory Compliance

Safety

(3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone proper disposal procedures

Proper Disposal and Handling Procedures for (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is as critical a...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal and Handling Procedures for (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone

As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is as critical as the synthesis itself. (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone (CAS: 300849-76-7) is a halogenated, nitrogen-containing organic compound[1]. Because of its specific structural components—namely the bromine atom and the imidazole ring—improper disposal poses severe environmental, regulatory, and safety risks.

This guide provides a self-validating, field-proven methodology for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Mechanistic Risk Assessment

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazard profile. The presence of a covalently bound halogen (bromine) dictates the entire downstream lifecycle of this material.

When brominated organic compounds are subjected to standard, low-temperature incineration, they can undergo thermal rearrangement to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[2]. To prevent the release of these dioxin-like compounds and corrosive hydrogen bromide (HBr) gas, this chemical must be strictly segregated into the Halogenated Organic Waste stream. This ensures the waste is routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers[3].

Quantitative Chemical & Waste Profile
ParameterSpecification / ThresholdOperational Implication
Chemical Name (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanoneTarget compound for disposal.
CAS Number 300849-76-7Use for all EHS documentation and SDS tracking.
Waste Classification Halogenated Organic WasteDo not mix with non-halogenated solvents (e.g., pure ethanol, acetone).
Halogen Threshold > 5% Halogen ContentMixtures exceeding this threshold must be treated as halogenated[4].
Incompatibility Strong oxidizers, strong acidsThe imidazole ring is weakly basic; avoid mixing with concentrated acids to prevent exothermic neutralization.

Standard Operating Procedure (SOP): Routine Disposal

This self-validating protocol ensures that waste is securely contained, properly classified, and legally compliant before it leaves the laboratory bench.

Step 1: Container Selection and Preparation

  • Select a chemically compatible, high-density polyethylene (HDPE) or glass waste container.

  • Validation Check: Inspect the container for prior residues. Ensure the cap features a secure, leak-proof polytetrafluoroethylene (PTFE) liner.

Step 2: Segregation and Transfer

  • Transfer the (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone waste (solid or in solvent solution) into the container designated strictly for Halogenated Organic Waste[5].

  • If the compound is dissolved in a non-halogenated solvent (e.g., ethyl acetate), the entire mixture must now be classified as halogenated waste due to the presence of the bromine atom[4].

  • Causality Note: Mixing halogenated waste into a non-halogenated drum drastically increases institutional disposal costs and creates severe regulatory liabilities regarding dioxin emissions.

Step 3: Labeling and Documentation

  • Immediately attach a standard RCRA Hazardous Waste label.

  • Clearly write the full chemical name: "(3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone" and the primary solvent. Do not use abbreviations or chemical structures.

  • Check the "Toxic" and "Halogenated" hazard boxes on the label.

Step 4: Storage and EHS Handoff

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a spill tray)[6].

  • Ensure the container is kept closed at all times unless actively adding waste. Evaporation is not a legal disposal method[6].

WasteSegregation A Waste Generation: (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone B Assess Halogen Content (Contains Bromine) A->B C Halogenated Organic Waste Stream B->C Yes (Br present) D Non-Halogenated Waste Stream B->D No E High-Temp Incineration (Prevents PBDD/PBDF Formation) C->E

Caption: Decision workflow for segregating brominated organic compounds into the halogenated waste stream.

Standard Operating Procedure (SOP): Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

Step 1: Risk Assessment & Isolation

  • Assess the spill volume. If the spill is large (> 500 mL of solution or > 50 g of solid) or occurs outside a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS)[6].

  • For small, manageable benchtop spills, proceed to Step 2.

Step 2: Personal Protective Equipment (PPE)

  • Don appropriate PPE: Nitrile gloves (double-gloving recommended), splash goggles, and a flame-resistant lab coat.

Step 3: Containment and Neutralization

  • For Solids: Gently sweep up the powder using a static-free brush and dustpan to avoid aerosolizing the compound.

  • For Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or specialized hazmat pads). Do not use combustible materials like paper towels for highly concentrated organic mixtures.

  • Causality Note: Using inert absorbents prevents secondary exothermic reactions that could occur if the imidazole ring interacts with incompatible chemical spill kits.

Step 4: Decontamination and Disposal

  • Collect the absorbed material and place it into a heavy-duty, sealable hazardous waste bag or a solid waste HDPE bucket.

  • Wash the contaminated surface with a mild detergent and water, collecting the rinsate as hazardous waste.

  • Label the container as "Spill Debris containing (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone" and route it through the Halogenated Solid Waste stream.

SpillResponse A Spill Detected B Assess Volume & Toxicity A->B C Evacuate & Call EHS B->C Large/High Risk D Don PPE (Nitrile, Goggles) B->D Small/Manageable E Contain with Inert Absorbent D->E F Dispose as Halogenated Solid Waste E->F

Caption: Step-by-step escalation and containment pathway for chemical spills.

Regulatory Compliance & Documentation

Maintaining scientific integrity extends to regulatory documentation. Under the EPA's Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are legally responsible for the waste from "cradle to grave."

  • Empty Containers: A container that previously held this compound is only considered "RCRA Empty" if less than 3% by weight of the total capacity remains[6]. Empty containers must be triple-rinsed with a compatible solvent. The rinsate must be collected and disposed of as halogenated waste before the container can be defaced and discarded[6].

  • Accumulation Limits: Do not exceed the 180-day accumulation limit for Satellite Accumulation Areas. Ensure EHS is scheduled for routine pickups[6].

References

  • NextSDS Database. "(3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone - Chemical Substance Information." NextSDS. Available at:[Link]

  • Ebert, J., & Bahadir, M. "PBCDD and PBCDF from Incineration of Waste-Containing Brominated Flame Retardants." Environmental Science & Technology - ACS Publications, 2002. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at:[Link]

  • University of Tennessee Institute of Agriculture (UTIA). "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Available at:[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS. Available at:[Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU EHS. Available at:[Link]

Sources

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